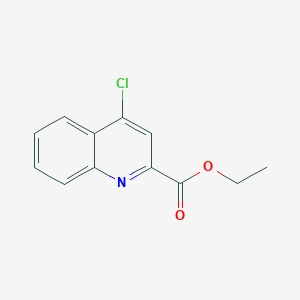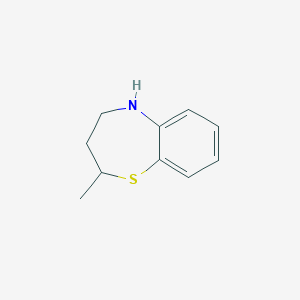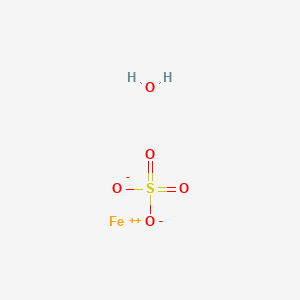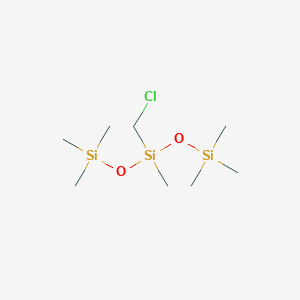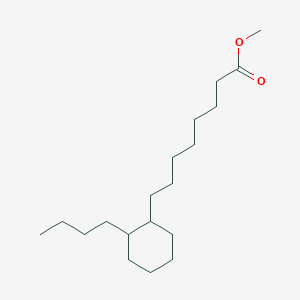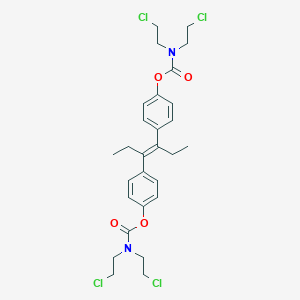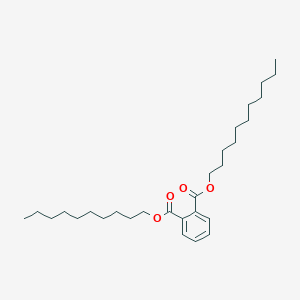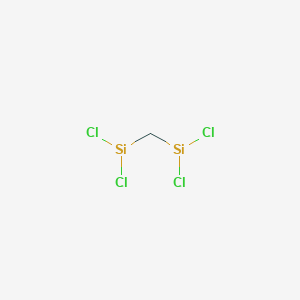
Bis(dichlorosilyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dichlorosilyl)methane is an organosilicon compound with the molecular formula CH4Cl4Si2. It is a clear liquid at room temperature and is known for its reactivity with moisture and protic solvents. This compound is used in various chemical synthesis processes and has applications in material science and surface modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dichlorosilyl)methane can be synthesized through the reaction of methylene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
CH2Cl2+2SiCl4→CH2(SiCl2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Bis(dichlorosilyl)methane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silicon dioxide and other silicon-containing compounds.
Substitution: Undergoes substitution reactions with nucleophiles such as alcohols and amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Silicon dioxide.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Bis(dichlorosilyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Material Science: Employed in the modification of surfaces to alter their hydrophobic or hydrophilic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of bis(dichlorosilyl)methane involves its reactivity with various chemical species. The silicon atoms in the compound can form bonds with oxygen, nitrogen, and other elements, leading to the formation of new compounds. The pathways involved include hydrolysis, oxidation, and substitution reactions, which are facilitated by the presence of reactive silicon-chlorine bonds.
Comparison with Similar Compounds
Similar Compounds
Bis(trichlorosilyl)methane: Similar structure but with three chlorine atoms on each silicon.
Chlorodimethylsilane: Contains one silicon atom bonded to two methyl groups and one chlorine atom.
Dichlorodimethylsilane: Contains one silicon atom bonded to two chlorine atoms and two methyl groups.
Uniqueness
Bis(dichlorosilyl)methane is unique due to its specific reactivity and the ability to form a variety of organosilicon compounds through different chemical reactions. Its structure allows for versatile applications in material science and chemical synthesis, making it a valuable compound in both research and industrial settings.
Properties
InChI |
InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRMXBTLIZHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)Cl)[Si](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18081-42-0 |
Source


|
| Record name | Bis(dichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of bis(dichlorosilyl)methane in platinum-catalyzed double silylations of alkynes?
A1: this compound acts as a silicon source in these reactions. [] The platinum catalyst facilitates the addition of two silyl groups from this compound across the triple bond of an alkyne. This results in the formation of a 1,2-disilylated alkene product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
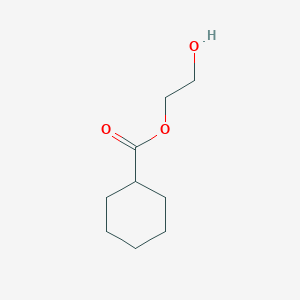
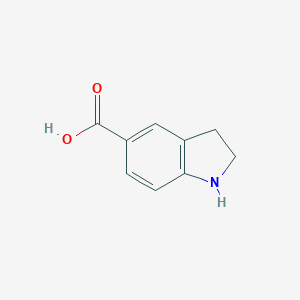
![5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]naphthalene-2,7-disulfonic acid](/img/structure/B95628.png)
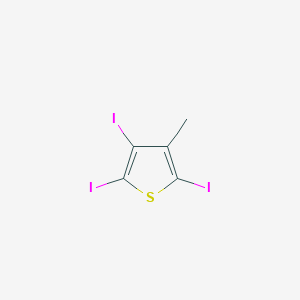
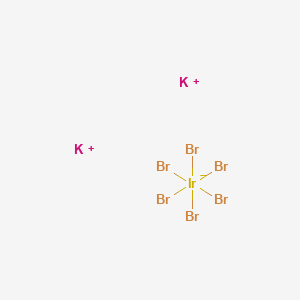

![3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol](/img/structure/B95636.png)
